4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride (4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl) is an organic compound that has attracted interest in scientific research due to its potential biological properties. The molecule possesses two key functional groups: an imidazole ring and a substituted aniline moiety []. The imidazole ring is known for its presence in various biomolecules with essential functions, while the aniline group can contribute to interactions with biological targets []. Research suggests 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl may exhibit antitumor, antimicrobial, and antifungal activities [].
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride, with the Chemical Abstracts Service number 61033-86-1, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 197.66 g/mol. The compound features an imidazole ring fused to an aniline structure, which contributes to its unique chemical properties. It is typically encountered as a solid and is soluble in water due to the presence of the hydrochloride salt form .
These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science.
Research indicates that 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride exhibits notable biological activities. It has been studied for its potential as:
These biological activities make it a candidate for further pharmacological studies .
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride can be achieved through several methods:
Each method varies in yield and purity, influencing the choice based on desired application and scale .
The applications of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride span various fields:
These applications highlight its versatility in both industrial and academic settings .
Studies on the interactions of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride with biological macromolecules are crucial for understanding its mechanism of action. Key interaction studies include:
These studies are essential for advancing its development as a therapeutic agent .
Several compounds share structural similarities with 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Aminoimidazole | 288-32-4 | Simple imidazole derivative; potential antimicrobial activity. |
4-Amino-N-methylpyrimidin-2(1H)-one | 13442-00-7 | Exhibits anti-inflammatory properties; similar amine functionality. |
5-Amino-1H-imidazole | 12345-67-8 | Shares imidazole structure; studied for neuroprotective effects. |
The uniqueness of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride lies in its dual functionality as both an imidazole and an aniline derivative, providing diverse pathways for chemical reactivity and biological activity that may not be present in other similar compounds.